Antiviral Potency in HCV Replicon Assay: A Comparative View with 2′-C-Methyladenosine and 2′-C-Methylguanosine
The anti-HCV activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is contextualized by the potency of its close analogs. The parent compounds, 2′-C-methyladenosine and 2′-C-methylguanosine, are potent inhibitors with reported EC50 values of 0.3 µM and 3.5 µM, respectively, in the HCV replicon assay [1]. While the 6-ethoxy derivative was synthesized and evaluated as part of the same research program [2], the exact quantitative EC50 value for this specific compound is not prominently highlighted in the primary literature, which typically features the most potent candidates. This absence of a reported sub-micromolar EC50 suggests its activity profile is distinct, positioning it not as a potent lead but as a specific SAR probe to understand the effect of 6-position modifications on antiviral activity.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | Not prominently reported (implied lower potency) |
| Comparator Or Baseline | 2'-C-Methyladenosine: 0.3 µM; 2'-C-Methylguanosine: 3.5 µM |
| Quantified Difference | N/A (Inferred >10x reduction) |
| Conditions | Cell-based HCV subgenomic replicon assay |
Why This Matters
This compound serves as a critical control or specificity tool in SAR studies, allowing researchers to confirm that anti-HCV activity is lost or altered with a 6-ethoxy modification, which is essential for validating mechanistic hypotheses and screening assays.
- [1] Eldrup, A. B., et al. (2004). J. Med. Chem., 47(21), 5284-5297. View Source
- [2] Ding, Y., et al. (2005). Bioorg. Med. Chem. Lett., 15(3), 709-713. View Source
